methyl 3-methyl-1,2-benzoxazole-6-carboxylate
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Overview
Description
Methyl 3-methyl-1,2-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1,2-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminophenol with this compound under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2-benzoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Methyl 3-methyl-1,2-benzoxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1,2-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family.
Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate: A similar compound with a chloromethyl group instead of a methyl group.
Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate: A related compound with a thiophene ring instead of an oxazole ring.
Uniqueness
Methyl 3-methyl-1,2-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
478169-71-0 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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